N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound characterized by its unique structure and potential applications in scientific research. Its molecular formula is and it has a molecular weight of approximately 245.30 g/mol. The compound features a propanamide backbone substituted with a 4-methoxybenzyl group and a 5-methylfuran moiety, indicating its potential for diverse biological activities.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. The compound is often utilized in pharmacological studies due to its structural similarities to known bioactive molecules.
N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide belongs to the class of amides, specifically aromatic amides, which are known for their varied biological activities. It may also be classified under compounds featuring furan derivatives, which are recognized for their roles in medicinal chemistry.
The synthesis of N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide can be achieved through several methods, primarily involving the reaction of 4-methoxybenzylamine with 3-(5-methylfuran-2-yl)propanoic acid or its derivatives.
The structure of N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide can be represented as follows:
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3
The molecular structure consists of:
N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide can participate in various chemical reactions typical for amides:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve solubility in different solvents.
Further studies are required to elucidate the specific pathways and targets affected by this compound.
N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: